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Compound of Interest

Compound Name: lopromide-d3

Cat. No.: B564850

An In-depth Technical Guide to lopromide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

lopromide-d3 is the deuterated analog of lopromide, a widely used, non-ionic, tri-iodinated
contrast agent for radiological imaging. The incorporation of three deuterium atoms into the
methoxyacetyl group provides a stable isotopic label, making lopromide-d3 an invaluable tool
in analytical and research settings. Its primary application is as an internal standard for the
highly accurate quantification of lopromide in biological matrices and environmental samples
using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive overview of lopromide-d3, its chemical structure,
properties, and its critical role in quantitative analysis. A detailed, representative experimental
protocol for its use in a bioanalytical method is also presented.

Chemical Identity and Structure

lopromide-d3 is structurally identical to lopromide, with the exception of three hydrogen atoms
on the methoxy group being replaced by deuterium atoms.

Chemical Structure of lopromide-d3:
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Caption: The chemical structure of lopromide, where R = CD3 for lopromide-d3.

The IUPAC name for lopromide-d3 is 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-
methyl-5-[[2-(trideuteriomethoxy)acetyllamino]benzene-1,3-dicarboxamide.

Physicochemical and Quantitative Data

The key physicochemical properties of lopromide-d3 are summarized in the table below,
alongside those of its non-deuterated counterpart, lopromide, for comparison.

Property lopromide-d3 lopromide

Molecular Formula C1sH21DsI3N30s C1sH24I3N30s
Molecular Weight 794.13 g/mol 791.11 g/mol
Monoisotopic Mass 793.8886 Da 790.8697 Da

CAS Number 1189947-73-6 73334-07-3

Isotopic Purity Typically >98% N/A

Appearance White to off-white solid White to off-white solid
Solubility Soluble in water, DMSO, and Water soluble

methanol

Applications in Research and Drug Development

The primary and most critical application of lopromide-d3 is as an internal standard in
quantitative bioanalysis. Deuterated standards are considered the "gold standard” for LC-
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MS/MS assays due to their ability to accurately correct for variations during sample processing
and analysis.

Key Applications:

e Pharmacokinetic (PK) Studies: Accurate quantification of lopromide in plasma, urine, and
other biological fluids is essential for determining its absorption, distribution, metabolism, and
excretion (ADME) profile. lopromide-d3 enables precise PK measurements.

e Therapeutic Drug Monitoring (TDM): Although not typically required for a diagnostic agent
administered in a controlled setting, the methodology is applicable.

» Environmental Monitoring: lopromide is a known environmental contaminant due to its high
usage and persistence. lopromide-d3 is used to accurately quantify its presence in water
and soil samples.

o Metabolic Studies: The parent drug, lopromide, is largely excreted unchanged. However, in
studies investigating potential minor metabolic pathways, lopromide-d3 can be used to
distinguish the parent drug from any potential metabolites.

The logical workflow for the use of lopromide-d3 as an internal standard in a quantitative LC-
MS/MS analysis is depicted below.
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Sample Preparation

Biological Sample (e.g., Plasma, Urine)

:

Spike with lopromide-d3 (Internal Standard)

:

Sample Extraction (e.g., Protein Precipitation, LLE, SPE)

Prepared Sample

LC-MS/MS Analysis

Inject Extract onto LC Column

:

Chromatographic Separation (Analyte and IS co-elute)

:

Mass Spectrometric Detection (MRM Mode)

Data Processing dnd Quantification

Integrate Peak Areas (Analyte and IS)

:

Calculate Peak Area Ratio (Analyte/IS)

:

Quantify Analyte Concentration using Calibration Curve

Final Concentration

Click to download full resolution via product page

Caption: Workflow for Quantitative Analysis using lopromide-d3.
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Experimental Protocols

While a specific validated method for lopromide using lopromide-d3 is not publicly available, a
representative bioanalytical method based on standard practices for small molecules in plasma
is detailed below. This protocol is intended as a template and would require optimization and
validation according to regulatory guidelines (e.g., FDA, EMA).

Preparation of Stock Solutions, Calibration Standards,
and Quality Controls

e Stock Solutions (1 mg/mL):

o Accurately weigh approximately 10 mg of lopromide and lopromide-d3 into separate
volumetric flasks.

o Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
e Working Solutions:

o Prepare intermediate stock solutions of lopromide in methanol:water (50:50, v/v) by serial
dilution from the 1 mg/mL stock.

o Prepare an lopromide-d3 internal standard (IS) working solution at a concentration of 100
ng/mL in methanol:water (50:50, v/v).

» Calibration Standards (CS) and Quality Controls (QC):

o Spike blank human plasma with the lopromide working solutions to achieve final
concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL).

o Separately prepare QC samples in blank plasma at low, medium, and high concentrations
(e.g., 3, 75, 750 ng/mL).

Sample Preparation (Protein Precipitation)

e To 50 pL of plasma sample (blank, CS, QC, or unknown), add 10 pL of the IS working
solution (100 ng/mL lopromide-d3).
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o Vortex briefly.

e Add 200 pL of cold acetonitrile to precipitate proteins.

» Vortex vigorously for 1 minute.

e Centrifuge at 14,000 rpm for 10 minutes at 4°C.

o Transfer the supernatant to a clean 96-well plate or autosampler vials.

e Inject an aliquot (e.g., 5 pL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that would require optimization.
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Parameter Condition

High-performance or ultra-high-performance
LC System —

liquid chromatography system

C18 reverse-phase column (e.g., 50 x 2.1 mm,
Column

1.8 pm)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

Start at 5% B, ramp to 95% B over 3 minutes,

Gradient
hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 pL

Mass Spectrometer

Triple quadrupole mass spectrometer

lonization Mode

Electrospray lonization (ESI), Positive

MRM Transitions

lopromide: [M+H]* - Product lon (To be
determined by infusion) lopromide-d3: [M+H]*

- Product lon (To be determined by infusion)

lon Source Parameters

Optimized for maximum signal (e.g., Capillary

voltage, gas flows, temperature)

Synthesis of lopromide-d3

A detailed, publicly available synthesis protocol for lopromide-d3 is not readily found.

However, its synthesis would follow the established routes for lopromide, with the introduction

of the deuterated methoxy group at the appropriate step. This would typically involve using a

deuterated starting material, such as d3-methoxyacetyl chloride, in the acylation step of the 5-

amino-2,4,6-triiodoisophthalic acid derivative. The general synthetic scheme for lopromide

involves multiple steps, including iodination, amidation, and acylation.

© 2025 BenchChem. All rights reserved.

7/8 Tech Support


https://www.benchchem.com/product/b564850?utm_src=pdf-body
https://www.benchchem.com/product/b564850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b564850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion

lopromide-d3 is an essential analytical tool for researchers and drug development
professionals working with its non-labeled counterpart, lopromide. Its use as an internal
standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and accurate
quantitative data, which is fundamental for regulatory submissions and a thorough
understanding of the compound's behavior in biological and environmental systems. The
representative methodologies provided in this guide offer a solid foundation for the
development of specific and validated analytical methods.

¢ To cite this document: BenchChem. [What is lopromide-d3 and its chemical structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b564850#what-is-iopromide-d3-and-its-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hasth
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and industry. Email: info@benchchem.com
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